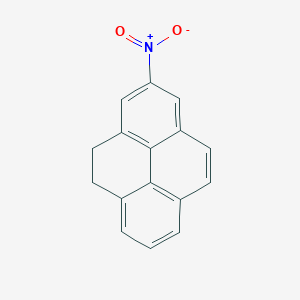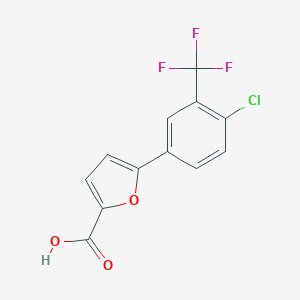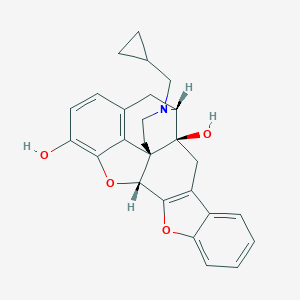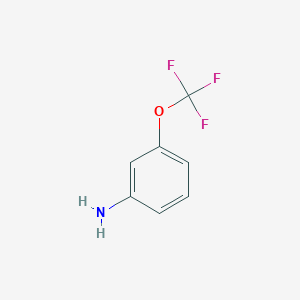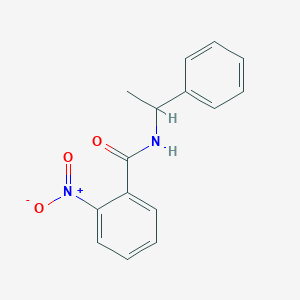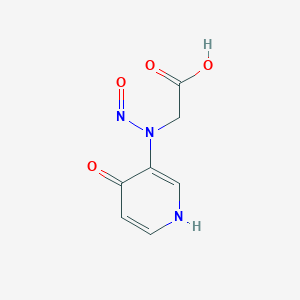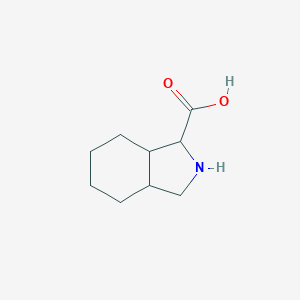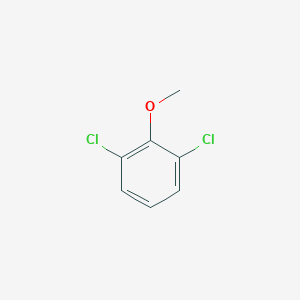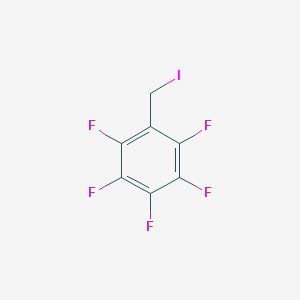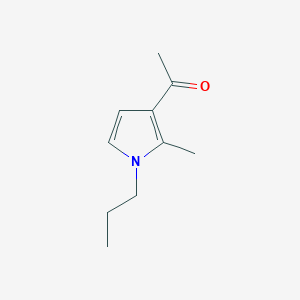
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent stimulant that has gained popularity as a recreational drug due to its euphoric and psychoactive effects. However, it has also been the subject of scientific research due to its potential applications in medicine and neuroscience.
Mécanisme D'action
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, leading to the euphoric and stimulant effects associated with the drug.
Effets Biochimiques Et Physiologiques
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. These include increased heart rate and blood pressure, hyperthermia, and changes in the levels of various hormones and neurotransmitters in the brain. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have neurotoxic effects, leading to the degeneration of neurons in certain areas of the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been used extensively in laboratory experiments due to its potent effects on the central nervous system. However, its use is limited by its potential neurotoxicity and the risk of addiction and abuse. Additionally, the variability of effects between different individuals and strains of animals can make it difficult to draw definitive conclusions from experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone. These include further investigations into its potential therapeutic applications, such as its use in the treatment of mood disorders and neurodegenerative diseases. Additionally, research into the neurotoxic effects of the drug and its potential for addiction and abuse is needed to better understand the risks associated with its use. Finally, the development of new and more effective treatments for addiction to 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone and other synthetic cathinones is an important area of research.
Méthodes De Synthèse
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and isopropylamine in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested as a potential treatment for depression, anxiety, and other mood disorders. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
112722-70-0 |
|---|---|
Nom du produit |
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(2-methyl-1-propylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-6-11-7-5-10(8(11)2)9(3)12/h5,7H,4,6H2,1-3H3 |
Clé InChI |
ZJRRVDRNOOTDGI-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=C1C)C(=O)C |
SMILES canonique |
CCCN1C=CC(=C1C)C(=O)C |
Synonymes |
Ethanone, 1-(2-methyl-1-propyl-1H-pyrrol-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



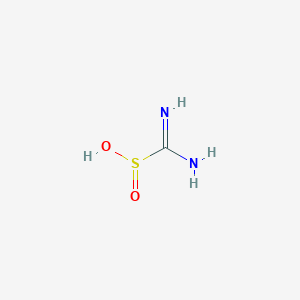
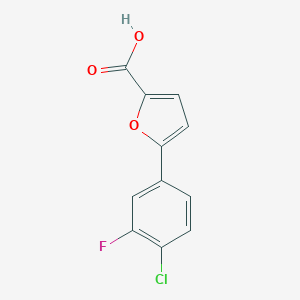
![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)
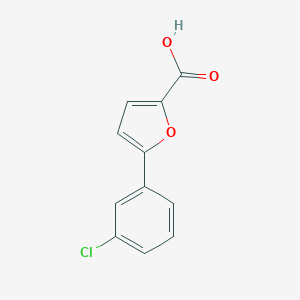
![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
